molecular formula C20H18N2O4 B2828524 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 1083425-31-3

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2828524
CAS No.: 1083425-31-3
M. Wt: 350.374
InChI Key: UHKNIAUQEKNCDU-UHFFFAOYSA-N
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Description

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The compound features a benzofuran core, a privileged scaffold in drug discovery known to exhibit a wide range of biological activities . Its structure is specifically engineered with a 7-methoxy substituent and an N-aryl carboxamide group linked to a 2-pyrrolidinone pharmacophore. This molecular architecture is designed to enhance potential cytotoxic activity and binding affinity . Benzofuran derivatives have demonstrated promising potential as anticancer agents in preclinical research . The core benzofuran scaffold is a fused heterocyclic system, and strategic substitutions on this core are critical for its bioactivity. Research on analogous compounds indicates that the introduction of methoxy groups and specific carboxamide side chains can significantly influence the compound's potency and selectivity towards cancer cell lines . Furthermore, the incorporation of a 2-pyrrolidinone moiety, as seen in the structure of related compounds , is a known strategy in the development of bioactive molecules. The primary value of this compound is for research applications, including but not limited to: in vitro screening against a panel of cancer cell lines, investigation of its mechanism of action in apoptosis induction, and as a lead compound for the synthesis of novel analogs in structure-activity relationship (SAR) studies . Researchers can utilize this chemical tool to further explore the development of novel therapies for various cancers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-16-5-2-4-13-12-17(26-19(13)16)20(24)21-14-7-9-15(10-8-14)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKNIAUQEKNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through various methods such as cyclization reactions involving phenolic compounds and aldehydes . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The pyrrolidinone moiety is often synthesized separately and then coupled with the benzofuran core through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroprotective Applications

Research has demonstrated that derivatives of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide exhibit neuroprotective effects against excitotoxicity, particularly in models of neuronal damage induced by NMDA (N-Methyl-D-aspartate).

Case Study: Neuroprotective Effects

A study synthesized a series of derivatives based on this compound and assessed their neuroprotective and antioxidant activities using cultured rat cortical neurons. Among the derivatives, one showed significant protective effects against NMDA-induced neuronal damage at a concentration of 100 μM, comparable to memantine, a known NMDA antagonist .

Table 1: Neuroprotective Activity of Compounds

CompoundConcentration (μM)Neuroprotective Effect
1f100Comparable to memantine
1j100 & 300Moderate anti-excitotoxic effects

Antioxidant Activities

The compound also demonstrates antioxidant properties, which are critical in mitigating oxidative stress in neuronal cells. The ability to scavenge free radicals was evaluated through various assays, revealing that certain substitutions on the benzofuran moiety enhance antioxidant activity.

Case Study: Antioxidant Activity Assessment

In vitro assays indicated that specific derivatives effectively inhibited lipid peroxidation and scavenged reactive oxygen species (ROS), suggesting their potential use as therapeutic agents in neurodegenerative diseases .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH Scavenging IC50 (μM)Lipid Peroxidation Inhibition (%)
1f2570
1j3065

Adenosine Receptor Antagonism

The compound's structural characteristics position it as a potential adenosine receptor antagonist, which is significant given the role of adenosine receptors in various neurological disorders.

Research Insights

A patent application highlighted the synthesis of similar compounds exhibiting antagonistic activity at adenosine receptors, suggesting that derivatives like this compound could be developed for treating conditions such as Parkinson's disease and other movement disorders .

Mechanism of Action

The mechanism of action of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with benzofuran and benzimidazole derivatives synthesized in recent studies. Below is a systematic comparison:

Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity (%)
7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide Benzofuran 7-methoxy, 2-oxopyrrolidin phenyl ~380.4 (calculated) N/A
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) Benzofuran N-methyl, 7-(4-methoxybenzyl) ~353.4 89–95
[7-(2-Methoxyethoxymethoxy)-1-(2-methoxyethoxymethyl)benzimidazol-2-yl]-[7-[(4-methoxyphenyl)methoxy]benzofuran-2-yl]methanon (23/24) Benzofuran-benzimidazole hybrid Methoxyethoxymethoxy, benzimidazole-methanon linker ~700.7 (estimated) 89–95

Key Observations :

  • Substituent Diversity: The target compound’s 2-oxopyrrolidin group contrasts with the methoxybenzyl (Compound 22) and methoxyethoxymethyl (Compounds 23/24) substituents. Pyrrolidinone may enhance solubility and hydrogen-bonding capacity compared to ether-linked groups.

Insights :

  • The absence of detailed synthesis protocols for the target compound contrasts with the well-optimized routes for analogues like Compound 22, which achieved >90% purity via EDCI-mediated coupling .
  • Methoxyethoxymethyl protecting groups in Compounds 23/24 required stringent anhydrous conditions, suggesting that similar strategies might be necessary for the target compound’s pyrrolidinone moiety.

Biological Activity

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential neuroprotective and antioxidant activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20N2O3C_{19}H_{20}N_{2}O_{3} and has a molecular weight of approximately 320.38 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and a substituted phenyl group that enhances its pharmacological profile.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Neuroprotection : The compound has been shown to protect neuronal cells from excitotoxicity induced by NMDA (N-Methyl-D-aspartate). In vitro studies demonstrated that it could significantly reduce neuronal cell death at concentrations as low as 30 µM, comparable to established neuroprotective agents like memantine .
  • Antioxidant Activity : The compound also acts as a scavenger of reactive oxygen species (ROS), which contributes to its neuroprotective effects. It inhibits lipid peroxidation in rat brain homogenates, showcasing its potential to mitigate oxidative stress in neuronal tissues .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various substituents on the benzofuran structure. Notably:

  • Substitution at R2 Position : Compounds with methyl (-CH3) substitutions at the R2 position displayed enhanced neuroprotective properties.
  • Hydroxyl Group Influence : The presence of hydroxyl (-OH) groups at the R3 position also contributed to anti-excitotoxic effects, suggesting that these modifications can optimize the compound's biological activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of related benzofuran derivatives, providing insights into the potential applications of this compound:

  • Neuroprotective Effects : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced toxicity. Among them, compounds with similar structural features to this compound showed promising results .
  • Antioxidant Activity Assessment : The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity, correlating with their structural characteristics.

Data Table

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameNeuroprotective EffectAntioxidant ActivityKey Structural Features
This compoundHigh (30 µM comparable to memantine)ModerateBenzofuran core, -OCH3 substitution
Compound 1f (R2 = -CH3)Very HighHighMethyl substitution at R2
Compound 1j (R3 = -OH)ModerateModerateHydroxyl substitution at R3

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Benzofuran formationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C65–75
Methoxy introductionCH₃I, NaOH, acetone, reflux>90
Amide couplingEDC, HOBt, DMF, rt, 12h70–80

(Basic) What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, pyrrolidinone-phenyl at N-position). Example: ¹H NMR δ 3.85 (s, 3H, OCH₃), 7.51 (d, J=8.0 Hz, benzofuran-H) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% purity with C18 column, MeOH:H₂O mobile phase) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₂O₄: 363.1345) .

(Advanced) How can enantioselective synthesis be optimized for chiral analogs?

Methodological Answer:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during key cyclization steps to induce asymmetry .
  • Cross-Metathesis/Oxo-Michael Cascade : As demonstrated in benzofuran synthesis, employ Grubbs catalyst (e.g., RuCl₂(=CHPh)(PCy₃)₂) followed by enantioselective oxo-Michael addition with chiral organocatalysts (e.g., proline derivatives) .
  • Resolution via Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee) >98% .

(Advanced) How to address low yields in the amide coupling step?

Methodological Answer:

  • Reagent Optimization : Replace EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in polar aprotic solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12h at rt) to minimize side reactions .
  • Purification Strategies : Use silica gel chromatography (EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to improve isolated yields .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation :
    • Benzofuran Ring : Replace methoxy with ethoxy, halogen, or nitro groups to assess electronic effects .
    • Pyrrolidinone Moiety : Modify the 2-oxopyrrolidin group to lactam derivatives (e.g., 2-thiopyrrolidinone) to study steric/electronic impacts .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR, Aurora A) using fluorescence polarization assays .
    • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values across analogs .

Q. Example SAR Table :

DerivativeSubstituent (R)EGFR IC₅₀ (µM)HeLa IC₅₀ (µM)
Parent7-OCH₃0.451.2
Analog 17-Cl0.320.9
Analog 27-NO₂>10>10

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays (e.g., ³²P-ATP incorporation) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to rationalize divergent results by analyzing binding poses with target proteins (e.g., COX-2, PARP) .

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